2-Isopropoxyethanol 2-Isopropoxyethanol 2-Isopropoxyethanol molecules self-associate by hydrogen bonding between OH group and partially etheric O atom and also by hydrophobic interaction between isopropoxyethyl groups.
Ethylene glycol isopropyl ether appears as a clear liquid. Density 0.903 g / cm3. Flash point 114°F. An irritant.
Brand Name: Vulcanchem
CAS No.: 109-59-1
VCID: VC21017128
InChI: InChI=1S/C5H12O2/c1-5(2)7-4-3-6/h5-6H,3-4H2,1-2H3
SMILES: CC(C)OCCO
Molecular Formula: C5H12O2
(CH3)2CHOCH2CH2OH
C5H12O2
Molecular Weight: 104.15 g/mol

2-Isopropoxyethanol

CAS No.: 109-59-1

Cat. No.: VC21017128

Molecular Formula: C5H12O2
(CH3)2CHOCH2CH2OH
C5H12O2

Molecular Weight: 104.15 g/mol

* For research use only. Not for human or veterinary use.

2-Isopropoxyethanol - 109-59-1

CAS No. 109-59-1
Molecular Formula C5H12O2
(CH3)2CHOCH2CH2OH
C5H12O2
Molecular Weight 104.15 g/mol
IUPAC Name 2-propan-2-yloxyethanol
Standard InChI InChI=1S/C5H12O2/c1-5(2)7-4-3-6/h5-6H,3-4H2,1-2H3
Standard InChI Key HCGFUIQPSOCUHI-UHFFFAOYSA-N
SMILES CC(C)OCCO
Canonical SMILES CC(C)OCCO
Boiling Point 285.8 °F at 760 mm Hg (USCG, 1999)
145.0 °C
144 °C @ 743 MM HG
at 99kPa: 139.5-144.5 °C
283°F
Colorform COLORLESS LIQUID
Colorless liquid.
Flash Point 91.4 °F (USCG, 1999)
92 °F (33 °C) OC
44 °C c.c.
(oc) 92°F
Melting Point -60 °C

Chemical Structure and Properties

Chemical Identity

2-Isopropoxyethanol possesses a straightforward but functionally important chemical structure. The complete identification details are presented in Table 1, providing a comprehensive overview of its chemical identity.

ParameterInformation
Chemical Name2-ISOPROPOXYETHANOL
CAS Number109-59-1
Molecular FormulaC₅H₁₂O₂
Molecular Weight104.15
InChIKeyHCGFUIQPSOCUHI-UHFFFAOYSA-N
Common SynonymsUcar AC, Isopropyl Glycol, Ethanol, 2-(1-methylethoxy)-, Ethylene glycol monoisopropyl ether
MDL NumberMFCD00002866
BRN1732184

Table 1: Chemical Identity of 2-Isopropoxyethanol

Structural Characteristics

The molecule consists of an ethanol backbone (C₂H₅OH) with an isopropoxy group (C₃H₇O-) attached to the oxygen at the 2-position. This structure enables it to function as both an alcohol (through the hydroxyl group) and an ether (through the isopropoxy linkage), giving it versatile solvent properties and reactivity patterns.

Physical Properties

General Physical Characteristics

2-Isopropoxyethanol is a clear, colorless liquid under standard conditions with low viscosity. It has a moderate boiling point and remains liquid across a wide temperature range, making it practical for various industrial applications. The compound is miscible with water and most organic solvents, enhancing its utility as a coupling agent in formulations requiring both aqueous and organic components .

Detailed Physical Properties

The comprehensive physical properties of 2-Isopropoxyethanol are presented in Table 2, providing specific values for parameters relevant to its handling and application.

PropertyValue
Physical StateLiquid
ColorColorless to Almost colorless
Melting Point-60 °C
Boiling Point42-44 °C at 13 mm Hg
Density0.903 g/mL at 25 °C
Vapor Pressure5.99 hPa (25 °C)
Flash Point114 °F
Viscosity2.7 mm²/s
Explosive Limit1.6-13.0% (V)
Water Solubility>100 g/L (soluble)
LogP0.43 at 20°C

Table 2: Physical Properties of 2-Isopropoxyethanol

Chemical Properties and Reactivity

Functional Group Reactivity

2-Isopropoxyethanol exhibits dual reactivity due to its hydroxyl and ether functional groups. The hydroxyl group participates in typical alcohol reactions, including esterification, oxidation, and reactions with isocyanates. The ether linkage provides stability under many conditions but can undergo cleavage with strong acids .

Stability and Reactivity Hazards

Understanding the reactivity profile of 2-Isopropoxyethanol is crucial for safe handling and storage. The compound is generally stable under normal conditions but requires specific considerations due to its reactivity patterns.

The compound can oxidize in air to form unstable peroxides that may explode spontaneously, particularly when concentrated through distillation or evaporation. It reacts violently with strong oxidizing agents and may generate flammable and/or toxic gases when combined with alkali metals, nitrides, and other strong reducing agents. Additionally, it can initiate the polymerization of isocyanates and epoxides, which is relevant in certain industrial applications .

Chemical Compatibility

For safe handling and storage, 2-Isopropoxyethanol should be kept away from incompatible materials:

  • Strong oxidizing agents

  • Alkali metals

  • Nitrides

  • Strong reducing agents

  • Materials susceptible to alcohol-initiated polymerization

Industrial Applications and Uses

Solvent Applications

2-Isopropoxyethanol functions effectively as a solvent in various industrial formulations. Its balance of hydrophilic and hydrophobic properties makes it particularly valuable in:

  • Latex paints and coatings

  • Lacquers and other protective finishes

  • Resin formulations

  • Dye solutions

  • Cellulose ester processing

The compound's ability to dissolve both water-soluble and oil-soluble components makes it an excellent coupling solvent in formulations requiring compatibility between diverse ingredients.

Pharmaceutical Synthesis

One of the most significant applications of 2-Isopropoxyethanol is its role in pharmaceutical synthesis, particularly in the production of Bisoprolol, a beta-blocker medication used for treating hypertension and heart failure. It serves as a critical reagent in the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol, a key intermediate in Bisoprolol production .

The reaction pathway involves 2-Isopropoxyethanol (III) reacting with 4-hydroxybenzyl alcohol (II) in the presence of activated silica to produce the intermediate compound that is subsequently converted to Bisoprolol. This process has been patented as an improved method for Bisoprolol synthesis, highlighting the compound's importance in pharmaceutical manufacturing .

Research Applications

Reaction Studies

2-Isopropoxyethanol has been utilized in research to study the products of gas-phase reactions of OH radicals with n-butyl methyl ether and 2-isopropoxyethanol itself in the presence of NO. These studies contribute to understanding atmospheric chemistry and oxidation mechanisms of ethers and alcohols .

Material Science Applications

The compound has been employed in developing methodology for evaluating electromagnetic sensor performance in nonrelaxing and nonconducting media such as sandy soil. This application demonstrates its utility beyond traditional solvent roles, extending into specialized research domains .

Synthesis Methods in Pharmaceutical Processing

Bisoprolol Intermediate Synthesis

A significant industrial application of 2-Isopropoxyethanol is in the synthesis of pharmaceutical intermediates, specifically in the production of Bisoprolol. An improved process has been patented that uses 2-Isopropoxyethanol in the preparation of 4-((2-isopropoxyethoxy)methyl)phenol, a key intermediate .

The patented process involves the following steps:

  • Cooling 2-Isopropoxyethanol to approximately 5°C

  • Adding sulfuric acid-activated silica as a catalyst

  • Adding 4-hydroxybenzyl alcohol to the mixture

  • Stirring at temperatures ranging from 25°C to 60°C

  • Optional cooling to ambient temperature and filtering off the silica

  • Treating the reaction mixture with an inorganic base

  • Either isolating the intermediate product or proceeding directly to further synthesis steps for Bisoprolol

This method offers several advantages over previous synthetic routes:

  • It eliminates the need for expensive reagents and rare earth metal triflates

  • It avoids column chromatography purification, which is impractical at commercial scale

  • It replaces costly Amberlite resin with more economical activated silica

  • It achieves yields of 85-90%, higher than previous methods

  • It is environmentally friendly and suitable for commercial scale-up

Reaction Mechanism

The reaction between 2-Isopropoxyethanol and 4-hydroxybenzyl alcohol proceeds via an acid-catalyzed etherification. The activated silica provides the acidic environment necessary for the reaction while also serving as a solid support that facilitates handling and recovery of the catalyst. This mechanism represents an elegant application of heterogeneous catalysis in pharmaceutical synthesis .

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